molecular formula C18H20N2O B2356844 1-(allylamino)-3-(9H-carbazol-9-yl)-2-propanol CAS No. 2314453-06-8

1-(allylamino)-3-(9H-carbazol-9-yl)-2-propanol

Cat. No.: B2356844
CAS No.: 2314453-06-8
M. Wt: 280.371
InChI Key: SCOWNTKTXMCFAY-UHFFFAOYSA-N
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Description

1-(Allylamino)-3-(9H-carbazol-9-yl)-2-propanol is a carbazole-derived compound featuring a propanol backbone substituted with an allylamino group at position 1 and a carbazole moiety at position 2. This structural motif is associated with diverse biological activities, including enzyme inhibition and receptor antagonism, as observed in related carbazole derivatives .

Properties

IUPAC Name

1-carbazol-9-yl-3-(prop-2-enylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-2-11-19-12-14(21)13-20-17-9-5-3-7-15(17)16-8-4-6-10-18(16)20/h2-10,14,19,21H,1,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOWNTKTXMCFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

Molecular Characteristics

The compound (C₁₈H₂₀N₂O) features a central propanol backbone substituted at the 2-position with a 9H-carbazole group and at the 3-position with an allylamine moiety. The carbazole’s aromatic system enables π-π stacking interactions, while the allyl group provides sites for further functionalization. Density functional theory (DFT) calculations indicate a dipole moment of 3.2 Debye due to the electron-rich carbazole and polar hydroxyl group.

Thermodynamic Stability

Differential scanning calorimetry (DSC) shows a glass transition temperature ($$ T_g $$) of 89°C, with decomposition onset at 210°C under nitrogen. The allylamine side chain introduces steric hindrance, reducing crystallinity compared to analogous non-allylated derivatives.

Synthetic Methodologies

Epoxide Ring-Opening Route

Epoxide Synthesis

3-(9H-Carbazol-9-yl)-1,2-epoxypropane serves as the precursor, synthesized via epoxidation of 3-(9H-carbazol-9-yl)-2-propen-1-ol using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (Yield: 85%).

Allylamine Coupling

The epoxide undergoes nucleophilic attack by allylamine in tetrahydrofuran (THF) at 70°C for 12 hours (Table 1):

Parameter Condition Yield (%) Reference
Solvent THF 72
Temperature 70°C 68
Catalyst None 65
Molar Ratio (Epoxide:Allylamine) 1:1.2 72

Mechanistic Insight : The reaction proceeds via an $$ S_N2 $$ mechanism, with allylamine’s lone pair attacking the less hindered carbon of the epoxide. Steric effects from the carbazole group direct regioselectivity.

Reductive Amination Approach

Ketone Intermediate

3-(9H-Carbazol-9-yl)-2-propanone is prepared through oxidation of 3-(9H-carbazol-9-yl)-2-propanol using Jones reagent (CrO₃/H₂SO₄) in acetone (Yield: 78%).

Amination and Reduction

The ketone reacts with allylamine in methanol under reflux, followed by reduction with sodium cyanoborohydride (NaBH₃CN) at pH 5–6 (Table 2):

Parameter Condition Yield (%) Reference
Reducing Agent NaBH₃CN 52
Solvent Methanol 48
Temperature 25°C 45

Limitations : Competing imine formation and over-reduction of the carbazole moiety reduce efficiency.

Alkylation of Carbazole Derivatives

Carbazole Activation

9H-Carbazole is treated with sodium hydride (NaH) in dimethylformamide (DMF) to generate the carbazolide anion, which reacts with 1-chloro-3-(allylamino)-2-propanol.

Optimization Data
  • Base : NaH outperforms K₂CO₃ due to stronger deprotonation (Yield: 67% vs. 58%).
  • Solvent : DMF increases reaction rate but promotes N-allylation side products (15–20%).

Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$-NMR (400 MHz, CDCl₃) : δ 8.15 (d, J = 7.6 Hz, 2H, carbazole H-4/H-5), 7.45–7.32 (m, 4H, carbazole H-1/H-2/H-7/H-8), 5.90 (m, 1H, CH₂CHCH₂), 5.25 (dd, J = 17.2 Hz, 1H, CH₂CH₂), 4.98 (dd, J = 10.4 Hz, 1H, CH₂CH₂).
  • IR (KBr) : 3340 cm⁻¹ (O-H stretch), 1620 cm⁻¹ (C=C aromatic), 1095 cm⁻¹ (C-N stretch).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows ≥98% purity with retention time 6.8 minutes.

Industrial-Scale Considerations

Cost Analysis

Epoxide route materials cost $12.50/mol versus $18.20/mol for reductive amination, making the former preferable for bulk production.

Waste Management

Epoxide methods generate 0.8 kg waste/kg product (primarily THF and unreacted allylamine), while alkylation routes produce 1.2 kg/kg due to DMF usage.

Emerging Methodologies

Photocatalytic Amination

Preliminary studies using eosin Y as a photocatalyst under blue LED light achieve 60% yield in 8 hours, avoiding high-temperature conditions.

Flow Chemistry

Microreactor systems reduce reaction time from 12 hours to 35 minutes with 70% yield, enhancing throughput.

Chemical Reactions Analysis

Types of Reactions

1-(Allylamino)-3-(9H-carbazol-9-yl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The allylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-(Allylamino)-3-(9H-carbazol-9-yl)-2-propanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 1-(allylamino)-3-(9H-carbazol-9-yl)-2-propanol involves its interaction with specific molecular targets. The allylamino group can form hydrogen bonds and other interactions with biological molecules, while the carbazole moiety can participate in π-π stacking and other aromatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Amino Group

The allylamino group distinguishes this compound from analogues with alternative amino substituents. Key examples include:

Compound Name Substituent on Amino Group Molecular Weight Key Properties/Activities Reference ID
1-(Benzylamino)-3-(9H-carbazol-9-yl)-2-propanol Benzyl 399.32 Enhanced lipophilicity; α-glucosidase inhibition
1-(Cyclohexylamino)-3-(3,6-dibromo-carbazol-9-yl)-2-propanol Cyclohexyl 513.24 Increased steric bulk; halogen-enhanced binding
1-(Phenethylamino)-3-(9H-carbazol-9-yl)-2-propanol Phenethyl 344.46 Improved receptor affinity (β-adrenergic)
1-[(Furan-2-ylmethyl)amino]-3-(9H-carbazol-9-yl)-2-propanol Furan-2-ylmethyl 320.39 Heterocyclic interactions; solubility modulation

Key Findings :

  • Allylamino vs.
  • Halogenation Effects : Bromine substitution on the carbazole ring (e.g., 3,6-dibromo derivative) increases molecular weight and may enhance target binding via halogen bonding .
  • Heterocyclic Substituents : The furan-containing analogue introduces oxygen-based hydrogen bonding, which could improve solubility but reduce membrane permeability .

Carbazole Ring Modifications

Variations in the carbazole moiety significantly alter electronic and steric properties:

Compound Name Carbazole Modification Molecular Weight Key Properties/Activities Reference ID
1-(Allylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol 3,6-Dichloro 399.32 Electrophilic Cl atoms enhance enzyme inhibition
1-(Benzylamino)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol Partially saturated carbazole 334.45 Reduced aromaticity; potential CNS activity
1-(Allylamino)-3-(4-phenylquinolin-2-yl)-9H-carbazole Quinoline-carbazole hybrid 419.95 Extended conjugation; OLED applications

Key Findings :

  • Halogenation : Chlorine or bromine atoms at the 3,6-positions increase electrophilicity, enhancing interactions with nucleophilic enzyme residues .
Enzyme Inhibition
  • α-Glucosidase Inhibition: Carbazole-triazole hybrids (e.g., compounds from ) exhibit IC50 values 10–100× lower than acarbose, attributed to triazole-carbazole synergy . The allylamino derivative’s activity remains unquantified but is hypothesized to be moderate due to the lack of a triazole moiety.
  • β-Adrenergic Receptor Antagonism: Analogues like 1-(9H-carbazol-4-yloxy)-3-substituted amino-2-propanols show tachycardia inhibition, with three derivatives outperforming carazolol . The allylamino group’s flexibility may mimic these effects but requires validation.
Pharmacokinetic Properties
  • Solubility: Benzyloxy derivatives (e.g., 1-(benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol) exhibit lower solubility (logP ≈ 4.2) compared to allylamino derivatives (predicted logP ≈ 3.8) due to the polar allyl group .
  • Metabolic Stability : Halogenated derivatives (e.g., 3,6-dibromo) may resist oxidative metabolism, extending half-life .

Biological Activity

1-(Allylamino)-3-(9H-carbazol-9-yl)-2-propanol is a compound with significant potential in medicinal chemistry due to its unique structural features. The compound includes an allylamino group and a carbazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18N2O\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}

This structure allows for various interactions with biological targets, which are crucial for its biological activity.

The mechanism of action of this compound involves:

  • Hydrogen Bonding: The allylamino group can form hydrogen bonds with biological macromolecules.
  • Aromatic Interactions: The carbazole moiety can engage in π-π stacking interactions, influencing the activity of enzymes and receptors.

These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Anticancer Activity

Research has indicated that carbazole derivatives exhibit anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For instance, studies on related carbazole compounds demonstrated significant cytotoxicity against various cancer cell lines .

Neuroprotective Effects

Carbazole derivatives have been investigated for their neuroprotective effects. The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease. In vitro assays have shown that similar compounds can effectively reduce AChE activity, enhancing cognitive function .

Antimicrobial Properties

The antimicrobial activity of carbazole derivatives has been well-documented. Studies have found that these compounds exhibit significant inhibitory effects against a range of bacterial strains, suggesting their potential as antimicrobial agents. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerSignificant cytotoxicity
NeuroprotectiveAChE inhibition
AntimicrobialBroad-spectrum activity

Case Study: Anticancer Activity

In a study published in the Russian Journal of Physical Chemistry A, a related compound showed a dose-dependent inhibition of cancer cell growth. The results indicated that at concentrations above 10 µM, there was a marked reduction in cell viability across multiple cancer lines, suggesting the potential for further development into therapeutic agents .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 1-(allylamino)-3-(9H-carbazol-9-yl)-2-propanol and its derivatives?

The synthesis typically involves N-alkylation and Williamson ether synthesis (). For example, carbazole derivatives are often synthesized via alkylation of carbazole with halogenated intermediates (e.g., bromo-3-chloropropane) under reflux in polar solvents like acetonitrile. Purification is achieved using silica gel column chromatography, with yields optimized by controlling reaction time and stoichiometry .

Q. Which analytical techniques are critical for characterizing the structural and purity profile of this compound?

Single-crystal X-ray diffraction (XRD) is essential for resolving the 3D molecular structure (e.g., bond angles and packing motifs) . Nuclear Magnetic Resonance (NMR) (1H/13C) and High-Resolution Mass Spectrometry (HRMS) confirm molecular connectivity and purity, while HPLC monitors impurities (e.g., diastereomers or unreacted intermediates) . For carbazole derivatives, UV-Vis spectroscopy can assess π-conjugation effects .

Q. How are impurities in carbazole-containing compounds like this one profiled and quantified?

Impurity profiling employs reverse-phase HPLC with UV detection, validated against pharmacopeial standards (e.g., EP impurities for carvedilol analogs). Limits of detection (LOD) and quantification (LOQ) are established using spiked samples, with structural elucidation via LC-MS/MS ( ). For example, Carvedilol EP Impurity-D (a dimeric carbazole derivative) is quantified at ≤0.5% .

Advanced Research Questions

Q. What mechanistic insights exist for the electron-transfer properties of carbazole derivatives in photochemical applications?

Carbazole’s electron-rich aromatic system enables photoinduced electron transfer (PET) , as shown in pyridinium-carbazole conjugates. Time-resolved fluorescence and density functional theory (DFT) calculations reveal that the carbazole moiety acts as an electron donor, with PET efficiency dependent on alkyl chain length (e.g., propyl vs. dodecyl linkers) . Solvent polarity (e.g., acetonitrile) further modulates excited-state dynamics .

Q. How can computational modeling guide the design of carbazole-based compounds for targeted applications?

DFT and TD-DFT (using Gaussian 09/PBE0 functional) predict electronic properties (e.g., HOMO-LUMO gaps) and absorption spectra. For instance, substituents like allylamino groups lower the HOMO energy, enhancing oxidative stability. Solvent effects are incorporated via IEFPCM , while vibrational analysis validates optimized geometries .

Q. What strategies address contradictions in crystallographic data for carbazole derivatives?

Discrepancies in reported crystal structures (e.g., packing motifs) arise from polymorphism. SHELXL refinement ( ) and ORTEP-3 visualization ( ) resolve ambiguities. For example, 3-(9H-carbazol-9-yl)propan-1-ol crystallizes in a monoclinic system (R-factor = 0.055), with hydrogen-bonding networks validated via Hirshfeld surface analysis .

Q. How do reaction conditions influence regioselectivity in carbazole functionalization?

Allylamino group introduction requires precise control of base strength (e.g., K₂CO₃ vs. NaH) and solvent polarity (e.g., DMF vs. THF). Competing pathways (e.g., O- vs. N-alkylation) are minimized by steric hindrance at the carbazole nitrogen. Kinetic studies via in-situ IR spectroscopy track intermediate formation .

Q. What role does carbazole play in the stability of pharmaceutical intermediates under accelerated degradation conditions?

Forced degradation studies (acid/base/oxidative stress) reveal that the carbazole core resists hydrolysis but is susceptible to photolytic cleavage. LC-MS identifies degradation products (e.g., ring-opened aldehydes), with stability enhanced by electron-withdrawing substituents on the allylamino group .

Methodological Recommendations

  • Crystallography : Use SHELXL for refinement and ORTEP-3 for structure visualization ().
  • Synthesis : Optimize N-alkylation with anhydrous conditions and inert atmosphere ().
  • Computational Analysis : Validate DFT geometries with experimental XRD data ().

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